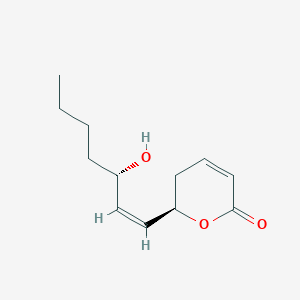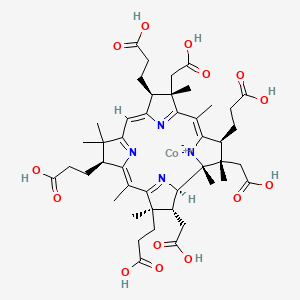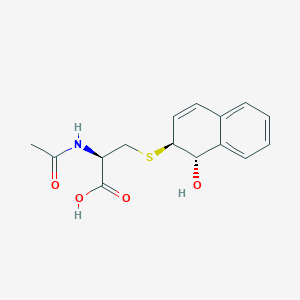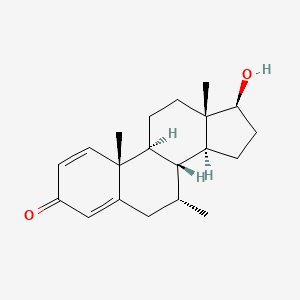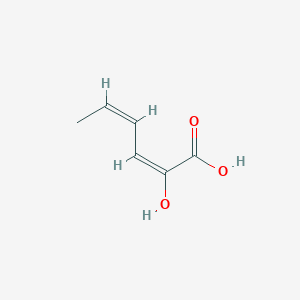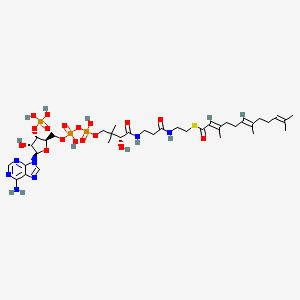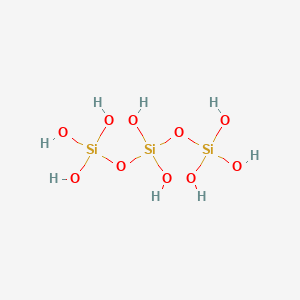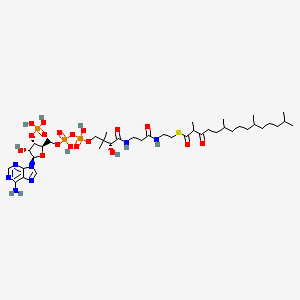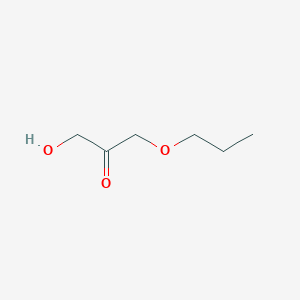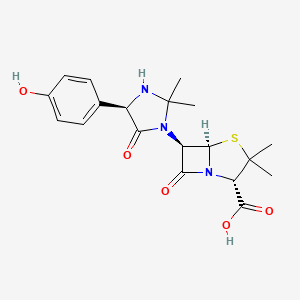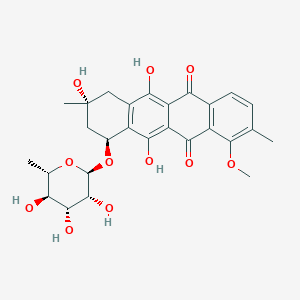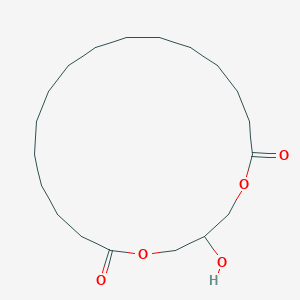
3-Hydroxy-1,5-dioxacyclohenicosane-6,21-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-1,5-dioxacyclohenicosane-6,21-dione is a natural product found in Thapsia garganica with data available.
Wissenschaftliche Forschungsanwendungen
Multicomponent Reactions and Molecular Structure
One application of similar compounds to "3-Hydroxy-1,5-dioxacyclohenicosane-6,21-dione" is in multicomponent reactions. For instance, 5-[(3-Fluorophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione was synthesized through a multicomponent reaction, involving Aldol–Michael addition reactions. The molecular structure of the compound was confirmed by spectroscopic methods and X-ray crystallography, highlighting the compound's potential in structural analysis and synthesis techniques (Barakat et al., 2016).
Stereoselective Synthesis for Polymerization
The stereoselective approach in synthesizing substituted 1,4-dioxane-2,5-diones, which are similar to the compound , demonstrates its application in creating prospective substrates for ring-opening polymerization. This method is suitable for obtaining mono- and disubstituted products, forming stereoselectively as (S,S)-diastereomers, confirmed by DFT modeling (Lozhkin et al., 2018).
Polymerization and Material Properties
Another significant application is in the bulk polymerization of related compounds to high molecular weight polymers. For instance, ethylglycolide and isobutylglycolide were polymerized, yielding polymers with different thermal properties. These polymers, due to their varying glass transition temperatures and amorphous nature, showcase the compound's utility in material science and engineering (Yin & Baker, 1999).
Enzymatic Degradation and Microbial Applications
In the realm of microbiology, compounds similar to "3-Hydroxy-1,5-dioxacyclohenicosane-6,21-dione" have been studied for their enzymatic degradation properties. For instance, cyclohexane-1,2-dione hydrolase from Azoarcus sp. strain was characterized, an enzyme that cleaves a cyclic aliphatic compound, indicating potential applications in biodegradation and environmental science (Steinbach et al., 2011).
Toughening Polylactide and Polymer Modification
The compound's derivatives have been used in toughening polylactide, a significant application in enhancing polymer properties. A study synthesized a bifunctional monomer from L-lactide, which was successfully polymerized to yield high molecular weight and high Tg polymers. This application demonstrates the potential in modifying polymers to improve their mechanical properties (Jing & Hillmyer, 2008).
Eigenschaften
Produktname |
3-Hydroxy-1,5-dioxacyclohenicosane-6,21-dione |
|---|---|
Molekularformel |
C19H34O5 |
Molekulargewicht |
342.5 g/mol |
IUPAC-Name |
3-hydroxy-1,5-dioxacyclohenicosane-6,21-dione |
InChI |
InChI=1S/C19H34O5/c20-17-15-23-18(21)13-11-9-7-5-3-1-2-4-6-8-10-12-14-19(22)24-16-17/h17,20H,1-16H2 |
InChI-Schlüssel |
CGRXXYHVIMAIGM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCCCC(=O)OCC(COC(=O)CCCCCC1)O |
Synonyme |
3-HDCH cpd 3-hydroxy-1,5-dioxacyclohenicosane-6,21-dione |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



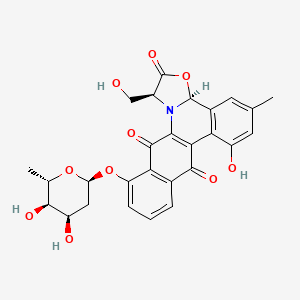
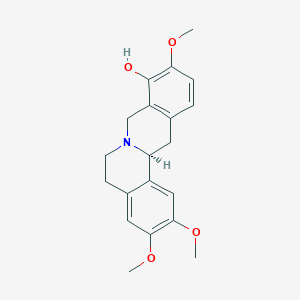
![(1S,4R,7S,8aR)-4-[(2E,4E)-6,8-dimethyldeca-2,4-dienoyl]oxy-8a-methyl-6-oxo-7-(3-oxoprop-1-en-2-yl)-1,2,3,4,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B1246028.png)
